molecular formula C46H62O9 B15291392 (3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one

(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one

Cat. No.: B15291392
M. Wt: 759.0 g/mol
InChI Key: HRXKKENEEGSHKS-GNVYJXNVSA-N
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Description

The compound “(3R,4aS,7R,7’R,8R,8’R,8aS)-7’-[(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-6’-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-yl]-3,4’,8’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6’-one” is a complex organic molecule characterized by multiple hydroxyl groups, spiro structures, and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of spiro structures and the introduction of hydroxyl groups. Common synthetic routes may include:

    Stepwise construction of ring systems: Using cyclization reactions to form the naphthalene and benzofuran rings.

    Spiro formation: Employing spirocyclization techniques to create the spiro centers.

    Functional group introduction: Adding hydroxyl groups through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution reagents: Such as halogenating agents for introducing halides.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Serving as a building block for more complex organic compounds.

    Study of reaction mechanisms: Providing insights into the behavior of spiro compounds and fused ring systems.

Biology

    Biological activity: Potential use in studying biological pathways and interactions due to its complex structure.

Medicine

    Drug development: Exploration of its potential as a pharmacophore in drug design and development.

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may involve:

    Molecular targets: Interaction with specific enzymes or receptors.

    Pathways involved: Modulation of biochemical pathways through binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Other spirocyclic molecules with similar structural features.

    Fused ring systems: Compounds with fused naphthalene or benzofuran rings.

Uniqueness

    Structural complexity: The presence of multiple spiro centers and hydroxyl groups makes this compound unique.

    Functional diversity:

Properties

Molecular Formula

C46H62O9

Molecular Weight

759.0 g/mol

IUPAC Name

(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one

InChI

InChI=1S/C46H62O9/c1-22-9-11-30-41(3,4)32(50)13-15-43(30,7)45(22)19-26-28(48)17-24(21-47)34(39(26)54-45)36-37(52)25-18-29(49)27-20-46(55-40(27)35(25)38(36)53)23(2)10-12-31-42(5,6)33(51)14-16-44(31,46)8/h17-18,22-23,30-33,36,38,47-51,53H,9-16,19-21H2,1-8H3/t22-,23-,30+,31+,32-,33-,36+,38+,43+,44+,45-,46-/m1/s1

InChI Key

HRXKKENEEGSHKS-GNVYJXNVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)[C@@H]5[C@H](C6=C7C(=C(C=C6C5=O)O)C[C@@]8(O7)[C@@H](CC[C@@H]9[C@@]8(CC[C@H](C9(C)C)O)C)C)O)CO)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C5C(C6=C7C(=C(C=C6C5=O)O)CC8(O7)C(CCC9C8(CCC(C9(C)C)O)C)C)O)CO)O)C)O)(C)C

Origin of Product

United States

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